(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
“(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the use of glyoxal and ammonia . A new series of novel 1 H -benzo [ d ]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The diverse substitutions at the benzimidazole core gave rise to its antihelmintic, antifungal, antitumor, and antiviral activities .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis Methods
Efficient synthesis methods involving the compound or its related derivatives have been explored, highlighting its role in creating sulfonylated furans or imidazo[1,2-a]pyridine derivatives through a domino reaction. This method showcases excellent functional group tolerance and efficiency, indicating the compound's utility in synthesizing complex molecules with potential biological activities (Cui, Zhu, Li, & Cao, 2018).
Biological Activity
The compound and its analogs have been investigated for their potential as antiproliferative agents against various human cancer cell lines, including prostate, lung, cervical, and breast cancer. Specific conjugates displayed significant cytotoxicity, suggesting their potential in cancer treatment (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018). Additionally, novel furanyl derivatives from the red seaweed Gracilaria opuntia showed significant anti-inflammatory and antioxidative properties, indicating the compound's potential in discovering new natural products with pharmacological activities (Makkar & Chakraborty, 2018).
Material Science
In material science, amino acid compounds related to the target compound have been studied as corrosion inhibitors for N80 steel in HCl solution, demonstrating the compound's utility in industrial applications. The study revealed mixed-type inhibition and compliance with the Langmuir adsorption isotherm, indicating effective surface adsorption properties (Yadav, Sarkar, & Purkait, 2015).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Some imidazole derivatives have been reported to effectively inhibit microtubule assembly formation in certain cell lines .
Action Environment
It’s worth noting that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
While specific safety and hazard information for “(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone” is not available, it’s important to handle all chemical substances with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16(11-3-4-14-15(6-11)18-10-17-14)19-7-13(8-19)24(21,22)9-12-2-1-5-23-12/h1-6,10,13H,7-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHSHNPXDWDPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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